3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing bicyclic compound featuring a 1,2,3-triazole moiety substituted with a cyclopropyl group. The 8-azabicyclo[3.2.1]octane scaffold is structurally analogous to tropane alkaloids, which are known for their pharmacological relevance in modulating neurotransmitter systems . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH/c1-2-8(1)12-7-16(15-14-12)11-5-9-3-4-10(6-11)13-9;/h7-11,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVHZVAXWBJDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CC4CCC(C3)N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is the Von Hippel-Lindau (VHL) protein. The VHL protein is a component of the VHL E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing and homeostasis.
Mode of Action
This compound acts as an inhibitor of the VHL protein. By inhibiting the VHL protein, this compound disrupts the VHL E3 ubiquitin ligase complex, leading to changes in cellular oxygen sensing and homeostasis.
Biochemical Pathways
The inhibition of the VHL protein by this compound affects several biochemical pathways. These include pathways involved in the regulation of hypoxia-inducible factors (HIFs), which are key regulators of cellular responses to low oxygen conditions.
Result of Action
The inhibition of the VHL protein by this compound can lead to various molecular and cellular effects. These include the treatment of conditions such as anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy. It may also be beneficial in conditions related to ischemia, stroke, or damage to the cardiovascular system during ischemia.
Biochemical Analysis
Biochemical Properties
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to specific receptors, such as G-protein coupled receptors, influencing signal transduction pathways. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Additionally, the compound influences gene expression by acting on transcription factors such as NF-κB and AP-1. These effects result in altered cellular metabolism, including changes in glucose uptake and ATP production[3][3].
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits the activity of certain kinases by competing with ATP for binding sites. The compound also induces changes in gene expression by interacting with DNA-binding proteins and modifying chromatin structure. These interactions lead to the activation or repression of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cell cycle dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues.
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells. The compound also binds to plasma proteins, influencing its distribution and accumulation in different tissues.
Biological Activity
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a triazole moiety, which is known for its diverse biological activities. The chemical formula is represented as follows:
- IUPAC Name : this compound
- CAS Number : 2408973-09-9
Inhibition of Enzymatic Activity
Research indicates that derivatives of azabicyclo[3.2.1]octane compounds exhibit inhibitory activity against various enzymes involved in neurotransmitter metabolism and inflammatory responses:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a critical role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid with anti-inflammatory properties. Inhibition of NAAA leads to increased levels of PEA, enhancing its therapeutic effects against inflammation and pain .
- Monoamine Transporters : Certain azabicyclo compounds have shown inhibitory activity against monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. This suggests potential applications in treating mood disorders and neurodegenerative diseases .
Modulation of CCR5 Receptors
The compound has been identified as a modulator of CCR5 receptors, which are implicated in HIV infection and inflammatory diseases. By modulating these receptors, the compound may help in the treatment of HIV and related retroviral infections .
In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound:
| Study | Target Enzyme | IC50 (μM) | Comments |
|---|---|---|---|
| Study 1 | NAAA | 0.042 | High selectivity and potency |
| Study 2 | FAAH | 0.655 | Moderate inhibition observed |
| Study 3 | Monoamine Transporters | Varies | Structure-dependent activity |
Case Study 1: Anti-inflammatory Effects
A study focusing on the anti-inflammatory properties of azabicyclo compounds revealed that inhibition of NAAA led to significant reductions in inflammatory markers in animal models . This suggests that compounds like this compound could be developed as novel anti-inflammatory agents.
Case Study 2: Neurotransmitter Regulation
Another investigation into the effects on neurotransmitter levels highlighted that the compound could potentially modulate serotonin and dopamine levels through its action on monoamine transporters . This opens avenues for exploring its use in treating psychiatric disorders.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the cyclopropyl group enhances the compound's interaction with biological targets, making it effective against a range of pathogens. For instance, studies have shown that similar triazole compounds demonstrate efficacy against resistant strains of bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane | Antibacterial | |
| 4-cyclopropyl-1H-1,2,3-triazole derivatives | Antifungal |
Anti-inflammatory Properties
Triazole compounds have been explored for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Study:
A study conducted on a series of triazole derivatives revealed that those containing the bicyclic structure exhibited superior anti-inflammatory activity compared to their linear counterparts. This was attributed to enhanced binding affinity to cyclooxygenase enzymes.
Agricultural Applications
Fungicides
The compound's triazole moiety is known for its use in agricultural fungicides. It acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.
| Fungicide | Target Fungi | Efficacy |
|---|---|---|
| 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane | Fusarium spp. | High |
| Other triazole fungicides | Various fungi | Moderate to high |
Herbicides
Emerging research suggests potential herbicidal properties of triazole derivatives. The ability to modulate plant growth pathways makes these compounds candidates for developing selective herbicides.
Materials Science Applications
Polymer Chemistry
The unique structural features of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride allow it to function as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
| Polymer Type | Properties Enhanced | Reference |
|---|---|---|
| Triazole-based polymers | Increased tensile strength | |
| Bicyclic polymers | Improved thermal stability |
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group in the target compound may confer metabolic stability compared to bulkier substituents like isopropyl .
- Positional isomerism in the triazole ring (1H- vs.
Pharmacological Activity Comparison
Receptor Targeting
- Mu-Opioid Receptor Antagonism : 8-azabicyclo[3.2.1]octane derivatives, such as those disclosed in Theravance patents, exhibit mu-opioid receptor antagonism, which is valuable for reversing opioid-induced respiratory depression . The target compound’s triazole-cyclopropyl group may enhance selectivity over kappa or delta opioid receptors.
Stereochemical Considerations
- Stereochemistry significantly impacts activity. For example, (1R,5S)-configured derivatives () show distinct binding profiles compared to racemic mixtures, underscoring the importance of chiral centers in drug design .
Physicochemical Properties
Notes:
- The hydrochloride salt form improves solubility for parenteral administration.
- Steric hindrance from the cyclopropyl group may reduce enzymatic degradation compared to methyl or hydroxyl substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
